molecular formula C17H15NO3 B1519489 2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde CAS No. 1082467-33-1

2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde

Cat. No.: B1519489
CAS No.: 1082467-33-1
M. Wt: 281.3 g/mol
InChI Key: WXRUGZWPCXALJF-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-1H-indole-3-carbaldehyde is a substituted indole derivative characterized by a carbaldehyde group at position 3 of the indole core and a 2,5-dimethoxyphenyl substituent at position 2.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-11-7-8-16(21-2)13(9-11)17-14(10-19)12-5-3-4-6-15(12)18-17/h3-10,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRUGZWPCXALJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C3=CC=CC=C3N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other physiological processes.

Mode of Action

This compound interacts with its targets by acting as a partial agonist . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can result in changes in the transmission of serotonin signals, which can lead to various physiological effects.

Biochemical Pathways

serotonergic pathways in the brain. This can have downstream effects on mood, cognition, and other neurological functions.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with serotonin receptors. It may influence neuronal signaling, potentially leading to changes in mood, perception, and cognition.

Biological Activity

2-(2,5-Dimethoxyphenyl)-1H-indole-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial properties. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and findings.

Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with appropriate aldehydes. The structure features an indole core substituted with a 2,5-dimethoxyphenyl group at one end and a carbaldehyde functional group at the other, which may contribute to its biological activity.

Anticancer Properties

Research has indicated that indole derivatives can exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Studies have shown that indole derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to this compound have demonstrated IC50 values ranging from 5.1 to 36.3 µM against HeLa and HL-60 cell lines, indicating potent antiproliferative effects .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase. Flow cytometric analyses have revealed that these compounds can lead to significant increases in apoptotic cells as well as alterations in cell cycle distribution .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been evaluated:

  • Activity Against Bacteria : Certain derivatives have shown promising activity against Staphylococcus aureus, with MIC values as low as 1 µg/mL against methicillin-resistant strains (MRSA) . This suggests that modifications to the indole structure can enhance antimicrobial efficacy.
  • Fungal Inhibition : Additionally, some studies have reported moderate antifungal activity against Candida albicans, further highlighting the versatility of indole derivatives in combating various pathogens .

Case Study 1: Antiproliferative Activity

A study focused on a series of indole derivatives reported that specific modifications to the indole structure significantly enhanced their antiproliferative activity. The most active compounds exhibited IC50 values below 10 µM against multiple cancer cell lines, showcasing their potential as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of related compounds demonstrated that certain indole derivatives had notable activity against both Gram-positive and Gram-negative bacteria. The findings suggest a structure-activity relationship where specific substituents on the indole ring influence antimicrobial potency .

Research Findings Summary

Activity Type Cell Line/Bacteria IC50/MIC Value Mechanism
AnticancerHeLa5.1 - 36.3 µMApoptosis via caspase activation
AnticancerHL-609.5 - 36.3 µMG2/M phase arrest
AntimicrobialStaphylococcus aureus≤ 1 µg/mLBacterial cell wall disruption
AntifungalCandida albicansVariableDisruption of fungal membrane integrity

Comparison with Similar Compounds

Table 1: Key Spectral Characteristics of Selected Indole Derivatives

Compound Substituents 13C NMR (Selected Peaks, ppm) HRMS ([M+H]+)
Target Compound* 2-(2,5-OCH3)Ph, 3-CHO ~55 (OCH3), ~190 (CHO) Hypothetical: ~298.1
DX-02-04 5-F, 3-(dioxopyrrolidinyl), oxime 179.66 (C=O), 160.59 (C-F) 261.06638 (obs.)
Nitro-Substituted Indole C-NO2, Ar-H 147.14 (C-NO2), 133.52 (C-1’) 253.0979 (obs.)
3-Formyl-1H-Indole-2-Carboxylic Acid 3-CHO, 2-COOH ~128–136 (ArC), ~190 (CHO) Not reported

*Note: Data for the target compound are inferred from structural analogs due to absence of direct evidence.

Implications of Structural Variations

  • Electronic Effects : Methoxy groups in the target compound likely reduce electrophilicity at the aldehyde compared to EWGs (e.g., fluorine in DX-02-04), affecting reactivity in condensation or nucleophilic addition reactions.
  • Spectral Signatures : The absence of EWGs in the target compound would result in upfield shifts for aromatic carbons compared to nitro- or fluoro-substituted analogs .
  • In contrast, DX-02-04’s oxime group may target enzymes like indoleamine 2,3-dioxygenase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde
Reactant of Route 2
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2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde

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